molecular formula C16H15BrN2O2 B1389963 N-Benzyl-3-[(2-bromoacetyl)amino]benzamide CAS No. 1138443-41-0

N-Benzyl-3-[(2-bromoacetyl)amino]benzamide

Cat. No.: B1389963
CAS No.: 1138443-41-0
M. Wt: 347.21 g/mol
InChI Key: SFXWAMZEFSHIJV-UHFFFAOYSA-N
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Description

N-Benzyl-3-[(2-bromoacetyl)amino]benzamide (CAS: 1138443-28-3; molecular formula: C₁₆H₁₅BrN₂O₂; molecular weight: 347.21 g/mol) is a benzamide derivative characterized by a bromoacetyl-amino group at the meta position of the benzamide core and an N-benzyl substituent . Synthetically, the compound is likely prepared via bromoacetylation of a 3-aminobenzamide precursor, followed by N-benzylation, though specific protocols require further clarification .

Properties

IUPAC Name

N-benzyl-3-[(2-bromoacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-4-7-13(9-14)16(21)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXWAMZEFSHIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts or reagents like triethylamine or sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-Benzyl-3-[(2-bromoacetyl)amino]benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .

Mechanism of Action

The mechanism of action of N-Benzyl-3-[(2-bromoacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Reactivity and Functional Groups

  • Bromoacetyl vs.
  • Bromoacetyl Position (Meta vs. Para): The meta-substituted bromoacetyl group in the target compound may sterically hinder interactions compared to the para-substituted analog in , which could improve binding to planar enzyme active sites .

Research Findings and Implications

  • Structural Variants: Substitution at the N-position (e.g., benzyl vs. propargyl) significantly impacts solubility and target engagement. For instance, the propargyl group () enhances compatibility with bioorthogonal chemistry .

Biological Activity

N-Benzyl-3-[(2-bromoacetyl)amino]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C16H15BrN2O2C_{16}H_{15}BrN_2O_2 and a molecular weight of 347.22 g/mol. The presence of the bromoacetyl group is significant as it allows for covalent interactions with nucleophilic sites on proteins, potentially leading to inhibition of their function.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific proteins or enzymes. This interaction can disrupt normal cellular processes, leading to various biological effects. The bromoacetyl moiety is particularly reactive, enabling the compound to modify target proteins, which may contribute to its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance its antimicrobial efficacy .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells. The compound's ability to target specific molecular pathways involved in cell growth makes it a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Activity : In a study involving human breast cancer cells (MCF-7), this compound was shown to reduce cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
This compoundStructureAntimicrobial, AnticancerEffective against various bacteria; induces apoptosis in cancer cells
N-Benzyl-4-[(2-bromoacetyl)amino]benzamideStructureAntimicrobialSimilar efficacy but different target specificity
N-Benzyl-3-[(2-chloroacetyl)amino]benzamideStructureLimited AnticancerLower activity compared to bromo derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-3-[(2-bromoacetyl)amino]benzamide
Reactant of Route 2
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N-Benzyl-3-[(2-bromoacetyl)amino]benzamide

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